molecular formula C14H11F3N6O2S B2549427 N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide CAS No. 892672-15-0

N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide

Cat. No. B2549427
CAS RN: 892672-15-0
M. Wt: 384.34
InChI Key: MVYHJLPGSPSIMN-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C14H11F3N6O2S and its molecular weight is 384.34. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agents

A study focused on the synthesis of thiazolidin-4-one derivatives, including compounds with similar structural features, to evaluate their antimicrobial activity against various bacterial and fungal strains. These compounds were synthesized and their structures confirmed through IR, 1HNMR, and elemental analysis. The in vitro antibacterial and antifungal activities highlighted potential applications in developing new antimicrobial agents (Baviskar et al., 2013).

Anticancer Agents

Another study investigated 5-methyl-4-phenyl thiazole derivatives for their anticancer activity. Specific compounds within this series showed high selectivity and potency against human lung adenocarcinoma cells, indicating their potential as anticancer agents. The structural elucidation and evaluation of their antitumor activities provided valuable insights into their selective cytotoxicity (Evren et al., 2019).

Antimicrobial and Hemolytic Agents

Research on N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides explored their synthesis and screening for antimicrobial and hemolytic activity. This study illustrates the potential of such compounds in medicinal chemistry, particularly in developing treatments with antimicrobial properties (Rehman et al., 2016).

Antioxidant Activity

A novel approach in the study of coordination complexes derived from pyrazole-acetamide derivatives revealed significant antioxidant activity. These findings underscore the potential of structurally similar compounds in scavenging free radicals and serving as antioxidants, which could be beneficial in treating oxidative stress-related diseases (Chkirate et al., 2019).

Glutaminase Inhibitors

The development of BPTES analogs as glutaminase inhibitors highlighted the importance of specific structural modifications in enhancing the molecular properties of therapeutic agents. Such studies are crucial in the design of more effective and soluble drugs for cancer treatment, showcasing the application of similar compounds in targeted therapy (Shukla et al., 2012).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N6O2S/c1-8-5-11(20-25-8)18-12(24)7-26-13-19-21-22-23(13)10-4-2-3-9(6-10)14(15,16)17/h2-6H,7H2,1H3,(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYHJLPGSPSIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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